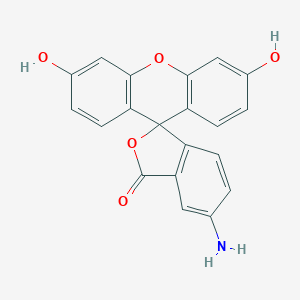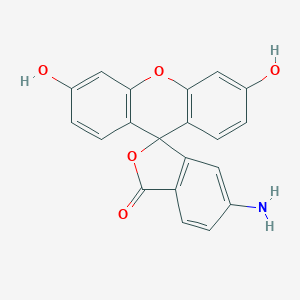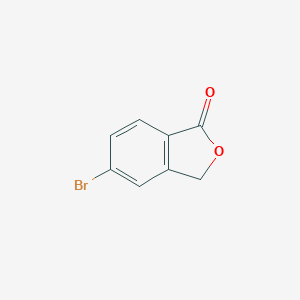
2-Methyl-5-nitrobenzophenone
Übersicht
Beschreibung
Synthesis Analysis
2-Methyl-5-nitrobenzophenone has been synthesized through various methods. One efficient approach includes the synthesis of 2-methyl-5-nitrobenzo[b]thiophene derivatives, indicating a multi-step procedure that yields significant overall product efficiency (Migulin, 2016). Another method involves the transformation of 2-methylenetriethyl-ammonio-4-nitrophenolat into 2,2-disubstituted 5-nitro-2,3-dihydrobenzo[b]furanes, showcasing alternative synthetic routes (Fanghänel et al., 1986).
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-nitrobenzophenone and related compounds has been extensively analyzed. Spectroscopic studies such as FT-IR, Raman, and NMR provide insights into the molecular geometry and electronic structure. For example, detailed vibrational frequency analysis and molecular geometry evaluations were performed using Hartree-Fock and B3LYP methods for similar compounds, providing a deep understanding of the structural aspects (Balachandran et al., 2014).
Chemical Reactions and Properties
2-Methyl-5-nitrobenzophenone undergoes various chemical reactions due to its functional groups. The nitro group, in particular, facilitates a range of transformations, such as reduction to amino derivatives or participation in coupling reactions. The compound's reactivity has been explored in contexts such as palladium-catalyzed oxidative C-H bond acylation, indicating its utility in organic synthesis (Wu et al., 2014).
Physical Properties Analysis
The physical properties of 2-Methyl-5-nitrobenzophenone, such as melting point, solubility, and crystalline structure, are crucial for its application in material science and synthesis. Studies on related nitrobenzophenones have provided insights into their crystal structures and physical behaviors, highlighting the importance of intermolecular interactions and molecular geometry on the compound's properties (Cox et al., 1998).
Wissenschaftliche Forschungsanwendungen
Phosphorescence Analysis in Pharmaceuticals
- Application : 2-Methyl-5-nitrobenzophenone has been studied for its phosphorescence properties, particularly in the analysis of pharmaceuticals. It was found to exhibit intense phosphorescence in ethanol glasses at liquid nitrogen temperature, which can be utilized for determining its contamination in nitrazepam, a pharmaceutical compound (Hornyák & Székelyhidi, 1980).
Electrochemical and Spectral Studies
- Application : Electrochemical and spectral studies of 2-Methyl-5-nitrobenzophenone have been conducted. For example, its derivatives have been used in studying the electrochemical reduction process in aqueous media and investigating the properties of organotin compounds derived from Schiff bases for potential use in organic light emitting diodes (Laviron, Meunier-Prest, & Lacasse, 1994); (García-López et al., 2014).
Synthesis of Organic Compounds
- Application : The compound plays a role in the synthesis of various organic compounds. Its derivatives have been used in the synthesis of specific phenols and benzodiazepines, offering pathways for the development of compounds with potential biological activity (Miller, Olavesen, & Curtis, 1974); (Kornylov et al., 2022).
Analytical Chemistry and Spectroscopy
- Application : This compound is also significant in analytical chemistry, where its derivatives are used in spectroscopic assessment and docking studies. These studies provide insights into the molecular structure and reactivity of related compounds (Arulaabaranam et al., 2022).
Chemical Synthesis and Antimicrobial Activity
- Application : 2-Methyl-5-nitrobenzophenone derivatives have been synthesized and characterized for their potential antimicrobial activity. This includes research into Schiff base ligands derived from this compound, indicating its role in the development of new antimicrobial agents (Vinusha et al., 2015).
Environmental and Biodegradation Studies
- Application : Studies on the biotransformation of nitrophenol compounds related to 2-Methyl-5-nitrobenzophenone by bacterial strains highlight its significance in environmental chemistry and biodegradation research (Arora & Jain, 2012).
Safety And Hazards
The safety data sheet for a related compound, Benzophenone, indicates that it may cause cancer and may cause damage to organs through prolonged or repeated exposure if swallowed5. It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects5. It is recommended to avoid breathing dust, avoid release to the environment, and wear protective gloves/protective clothing/eye protection/face protection6.
Zukünftige Richtungen
The future directions for the use of 2-Methyl-5-nitrobenzophenone are not specified in the search results. However, it is available for purchase for use in various scientific and industrial applications2.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.
Eigenschaften
IUPAC Name |
(2-methyl-5-nitrophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-10-7-8-12(15(17)18)9-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUCOWULQJLJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399357 | |
| Record name | 2-METHYL-5-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitrobenzophenone | |
CAS RN |
39272-00-9 | |
| Record name | 2-METHYL-5-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



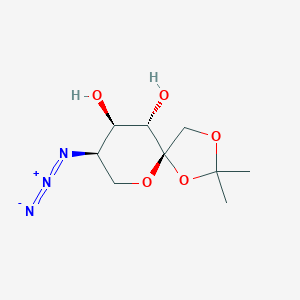
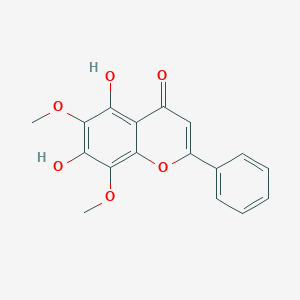
![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate](/img/structure/B15239.png)
![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol](/img/structure/B15240.png)
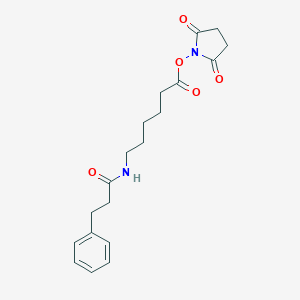
![(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B15242.png)
![1,2-Dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene](/img/structure/B15243.png)
![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B15246.png)
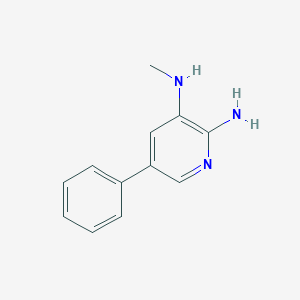
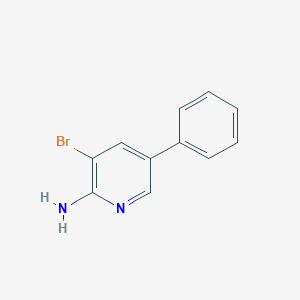
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)
